molecular formula C29H27BF4N2O2 B13895702 1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate

1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate

Cat. No.: B13895702
M. Wt: 522.3 g/mol
InChI Key: AKRJFZYYMXMMLM-UHFFFAOYSA-N
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Description

1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate typically involves the reaction of 2-methoxybenzaldehyde with benzil and ammonium acetate in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds.

Scientific Research Applications

1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can enhance its catalytic activity. Additionally, its aromatic structure allows it to interact with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2-methoxyphenyl)urea
  • 1,3-Bis(2-methoxyphenyl)-2-thiourea
  • 1,3-Bis(2-ethoxyphenyl)triazene

Comparison

Compared to similar compounds, 1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate exhibits unique properties due to its imidazolium core and tetrafluoroborate counterion. These features contribute to its stability, solubility, and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H27BF4N2O2

Molecular Weight

522.3 g/mol

IUPAC Name

1,3-bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate

InChI

InChI=1S/C29H27N2O2.BF4/c1-32-26-19-11-9-17-24(26)30-21-31(25-18-10-12-20-27(25)33-2)29(23-15-7-4-8-16-23)28(30)22-13-5-3-6-14-22;2-1(3,4)5/h3-21,28-29H,1-2H3;/q+1;-1

InChI Key

AKRJFZYYMXMMLM-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.COC1=CC=CC=C1N2C=[N+](C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5OC

Origin of Product

United States

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